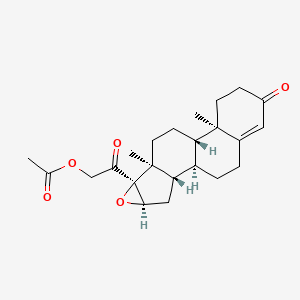

Epoxideoxycorticosterone acetate

Description

Contextualization within Corticosteroid Chemistry and Biology

Corticosteroids are a class of steroid hormones produced in the adrenal cortex of vertebrates, as well as the synthetic analogues of these hormones. They are broadly categorized into glucocorticoids and mineralocorticoids. Glucocorticoids are involved in the regulation of metabolism and immune function, while mineralocorticoids are primarily responsible for maintaining salt and water balance.

Epoxideoxycorticosterone acetate (B1210297) belongs to this extensive family of compounds. It is a derivative of deoxycorticosterone, a naturally occurring mineralocorticoid. wikipedia.org Deoxycorticosterone itself serves as a precursor to aldosterone (B195564), the principal mineralocorticoid in humans. wikipedia.org The introduction of an epoxide and an acetate group to the deoxycorticosterone structure modifies its chemical properties and biological activity, making it a subject of scientific investigation.

Structural Significance of Epoxide and Acetate Moieties in Steroid Derivatives

The chemical structure of a steroid derivative is paramount to its biological function. The addition of functional groups, such as epoxide and acetate moieties, can significantly alter the parent molecule's properties.

An epoxide is a three-membered ring containing two carbon atoms and one oxygen atom. This structure is characterized by significant ring strain, which makes epoxides highly reactive. wikipedia.org In the context of steroid chemistry, the introduction of an epoxide ring can create a site for nucleophilic attack, leading to a variety of ring-opening reactions. wikipedia.orgscience.govlibretexts.org This reactivity can be harnessed in the synthesis of new steroid derivatives and can also influence the molecule's interaction with biological targets. The stereochemistry of the epoxide ring is also a critical factor, as it can determine the three-dimensional shape of the steroid and its fit into receptor binding sites.

Historical Perspective of Related Steroid Research

Research into corticosteroids has a rich history, dating back to the 1930s. The isolation and identification of various steroid hormones from the adrenal glands laid the foundation for understanding their physiological roles. Deoxycorticosterone was one of the early corticosteroids to be isolated and synthesized.

A significant focus of early research was on the development of synthetic corticosteroids with improved therapeutic properties. This led to the creation of numerous derivatives, including deoxycorticosterone acetate (DOCA). wikipedia.org DOCA became a valuable tool in both clinical medicine and experimental research, particularly in the study of hypertension. The DOCA-salt hypertensive model, for example, has been widely used to investigate the mechanisms of mineralocorticoid-induced high blood pressure. nih.gov The study of such compounds has provided crucial insights into the structure-activity relationships of corticosteroids and has guided the development of newer and more specific drugs, including mineralocorticoid receptor antagonists. nih.govnih.gov The ongoing exploration of steroid derivatives, including those with unique functional groups like epoxides, continues to be an active area of research.

Structure

2D Structure

Properties

CAS No. |

21853-83-8 |

|---|---|

Molecular Formula |

C23H30O5 |

Molecular Weight |

386.5 g/mol |

IUPAC Name |

[2-[(1R,2S,4R,6S,7S,10S,11R)-7,11-dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-6-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-13(24)27-12-19(26)23-20(28-23)11-18-16-5-4-14-10-15(25)6-8-21(14,2)17(16)7-9-22(18,23)3/h10,16-18,20H,4-9,11-12H2,1-3H3/t16-,17+,18+,20-,21+,22+,23-/m1/s1 |

InChI Key |

QZHWBQCNOKNTPO-UIHBBMEUSA-N |

SMILES |

CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]12[C@H](O1)C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C |

Canonical SMILES |

CC(=O)OCC(=O)C12C(O1)CC3C2(CCC4C3CCC5=CC(=O)CCC45C)C |

Other CAS No. |

21853-83-8 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Total Synthesis Approaches to Epoxideoxycorticosterone Acetate (B1210297)

The de novo total synthesis of complex steroids like Epoxideoxycorticosterone acetate is a formidable challenge in organic chemistry due to the presence of multiple stereocenters. Consequently, published routes for the total synthesis of this specific compound are not common. Conceptually, such an endeavor would involve the sequential construction of the four-ring (A, B, C, and D) steroid nucleus, followed by the installation of the required functional groups: the C3 ketone and C4-C5 double bond in the A-ring, the C17 acetyl side chain, the C21 acetate, and the crucial 16α,17α-epoxide on the D-ring.

General strategies in steroid total synthesis often follow an approach where rings are built sequentially (e.g., AB → ABC → ABCD) or through convergent strategies where large fragments are combined. Controlling the stereochemistry at each chiral center is paramount and is typically achieved through the use of chiral starting materials, asymmetric catalysis, or substrate-controlled reactions that take advantage of the rigid conformational nature of the steroid rings as they are formed.

Semi-synthetic Pathways Utilizing Steroidal Precursors

Semi-synthesis from abundant natural steroids is the most practical and economically viable approach for producing this compound. These pathways typically begin with a common steroidal starting material, such as diosgenin (B1670711) or progesterone (B1679170), and involve a series of chemical transformations to introduce the desired functionality.

A key intermediate in the synthesis of many corticosteroids, including this compound, is 16α,17α-epoxyprogesterone. researchgate.net The general synthetic route involves the creation of a double bond between the C16 and C17 positions, followed by stereoselective epoxidation.

The synthesis often commences from a precursor like 16-dehydropregnenolone (B108158) acetate (16-DPA), which can be derived from diosgenin. researchgate.net The 16-DPA is then converted to 16-dehydroprogesterone (B108162). This intermediate, possessing the critical C16-C17 double bond (pregna-4,16-diene-3,20-dione), is then subjected to an epoxidation reaction to yield 16α,17α-epoxyprogesterone. acs.org From this epoxyprogesterone intermediate, further functionalization is required to introduce the 21-acetoxy group to yield the final product.

Several key functional group transformations are essential in the semi-synthesis of this compound.

Epoxidation of the 16,17-Double Bond: The conversion of the Δ¹⁶-double bond in a precursor like 16-dehydroprogesterone to the corresponding epoxide is a critical step. This reaction must be stereoselective to yield the desired α-epoxide. The α-face of the steroid is sterically less hindered than the β-face, which is shielded by the C18 and C19 angular methyl groups. This inherent steric bias directs the epoxidizing agent to the α-face.

A common method for this transformation is the use of an alkaline solution of hydrogen peroxide. acs.org The mechanism involves the nucleophilic attack of the hydroperoxide anion on the α,β-unsaturated ketone system of the D-ring. Alternatively, peroxy acids (peracids) can be used as the epoxidizing agent. In some biological systems, enzymes like the human cytochrome P450c17 (CYP17A1) have been shown to catalyze this epoxidation. acs.org

Introduction of the 21-Acetoxy Group: The final step in the synthesis is the introduction of the acetate group at the C21 position. This is typically a two-step process involving hydroxylation at C21 followed by acetylation. However, more direct methods exist. An efficient method involves treating a related 17α-hydroxy-16-methylene steroid intermediate with bromine in ethanolic hydrogen chloride, followed by acetolysis, to introduce the 21-acetoxy group. rsc.org The presence of a 21-acetoxy group can also improve the stereospecificity of other reactions, such as the reduction of a nearby double bond. rsc.org

A plausible synthetic sequence is outlined below:

| Step | Starting Material | Reagents/Conditions | Product | Transformation |

|---|---|---|---|---|

| 1 | 16-Dehydroprogesterone | Basic H₂O₂ or Peracid | 16α,17α-Epoxyprogesterone | Stereoselective Epoxidation |

Derivatization Strategies for Structural Modification and Analogue Generation

The steroidal backbone of this compound allows for various derivatization strategies to generate analogues with potentially modified biological activities. These strategies often focus on the epoxide ring or other positions on the steroid nucleus.

The generation of analogues can be achieved through several chemical pathways:

Hydroxylation: Microbial transformation of the precursor 16α,17α-epoxyprogesterone can introduce hydroxyl groups at various positions. For example, biotransformation can yield 6β-hydroxy-16α,17α-epoxyprogesterone and 6β,11α-dihydroxy-16α,17α-epoxyprogesterone. researchgate.net These hydroxylated analogues could then be carried forward to their 21-acetoxy forms.

Epoxide Ring-Opening: The 16α,17α-epoxide is susceptible to nucleophilic attack, leading to a variety of D-ring functionalized steroids. Reaction with alcohols in the presence of a base can yield 16β-alkoxy, 17α-hydroxy steroids. google.com

Rearrangement Reactions: Treatment of 16α,17α-epoxy steroids with mineral acids can induce rearrangement to form 17α-hydroxy-16-methylene or 17α-hydroxy-16-methyl-Δ¹⁵-compounds, depending on the reaction conditions. rsc.org These unsaturated products serve as versatile intermediates for further modifications.

Control of regioselectivity and stereoselectivity is a cornerstone of steroid synthesis and derivatization.

Regioselectivity: In reactions involving multiple potential sites, such as hydroxylation or ring expansion, the inherent reactivity and steric environment of each position on the steroid nucleus dictate the outcome. For instance, the acid-catalyzed cyclization of benzylidenes derived from 16-dehydropregnenolone acetate (16-DPA) undergoes a regioselective interrupted Nazarov cyclization, leading to specific D-annulated pentacyclic steroids. mdpi.com

Stereoselectivity: The rigid, fused-ring structure of the steroid core provides a powerful platform for stereocontrol. As mentioned, the epoxidation of the Δ¹⁶ bond is highly stereoselective. Furthermore, subsequent reactions are often influenced by the existing stereochemistry. For example, the hydrogenation of a 16-methylene group can be directed by the choice of catalyst; platinum catalysts can favor the formation of the 16β-methyl isomer, while iridium catalysts can offer even greater stereospecificity. rsc.org This reagent control is critical for accessing specific diastereomers.

The table below summarizes some derivatization strategies and the key selectivity considerations:

| Reaction Type | Substrate | Key Reagents | Products | Selectivity Consideration |

|---|---|---|---|---|

| Microbial Hydroxylation | 16α,17α-Epoxyprogesterone | Fungal strains (e.g., Isaria farinosa) | 6β-OH and 6β,11α-diOH analogues | Regioselectivity determined by enzyme active site |

| Epoxide Rearrangement | 16α,17α-Epoxy-16β-methyl steroid | Mineral Acids (e.g., H₂SO₄) | 17α-OH-16-methylene or 17α-OH-16-methyl-Δ¹⁵ | Regioselectivity controlled by reaction medium |

| Catalytic Hydrogenation | 16-Methylene steroid | Pt, Pd, or Ir catalysts | 16β-methyl or 16α-methyl steroids | Stereoselectivity dependent on metal catalyst |

Investigation of Impurities and Degradation Products in the Synthesis of this compound

The comprehensive analysis of impurities and degradation products is a critical aspect of pharmaceutical development, ensuring the safety and efficacy of the final drug substance. In the synthesis of steroidal compounds like this compound, a thorough investigation into potential contaminants is essential. This process, often guided by forced degradation studies, helps to identify potential degradants that may arise during synthesis, storage, or administration. nih.gov

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high temperatures, humidity, acidic and basic environments, oxidation, and photolysis. nih.gov This deliberate degradation helps to elucidate the degradation pathways and to develop stability-indicating analytical methods. nih.gov While specific studies on this compound are not extensively detailed in publicly available literature, the general principles of impurity analysis for corticosteroids provide a framework for understanding potential challenges.

Research Findings from Analogous Steroidal Acetates

Studies on related corticosteroid acetates, such as prednisolone (B192156) acetate and medroxyprogesterone (B1676146) acetate, offer insights into the types of impurities and degradation products that could potentially be encountered in the synthesis of this compound. For instance, forced degradation studies on prednisolone acetate revealed significant degradation under various stress conditions, including acidic, alkaline, and oxidative environments.

In a study on medroxyprogesterone acetate injectable suspensions, forced degradation was conducted under acidic, basic, light, and oxidative conditions, leading to the generation of several impurities. nih.gov This highlights the susceptibility of the steroid nucleus and the acetate ester to hydrolysis and oxidation.

Similarly, research on abiraterone (B193195) acetate, another steroidal drug, identified specific process-related impurities, including α and β-epoxy derivatives, which were synthesized and characterized. dntb.gov.uanih.gov This underscores the importance of characterizing not only degradation products but also impurities arising from the synthetic route itself.

Analytical Methodologies

The development of robust analytical methods is paramount for the detection and quantification of impurities. High-performance liquid chromatography (HPLC) is a cornerstone technique in this regard. For instance, a stability-indicating HPLC method was developed for the simultaneous estimation of hydrocortisone (B1673445) acetate and atropine (B194438) sulphate, demonstrating its utility in separating the active pharmaceutical ingredient from its degradation products. ijsdr.org

In the case of abiraterone acetate, a validated HPLC method was used to study its stress degradation behavior, with further characterization of degradants performed using liquid chromatography-mass spectrometry (LC-MS). ijpsonline.com This combination of techniques allows for the separation, identification, and structural elucidation of impurities.

The following table summarizes the typical stress conditions applied in forced degradation studies of steroidal acetates, based on research on analogous compounds:

| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 N HCl, heated at 80°C | Hydrolysis of the acetate ester, potential rearrangement of the steroid core. |

| Alkaline Hydrolysis | 0.1 N NaOH, heated at 50°C | Saponification of the acetate ester. |

| Oxidative Degradation | 3-30% H₂O₂, at room temperature or heated | Oxidation of susceptible functional groups on the steroid nucleus. |

| Thermal Degradation | Dry heat (e.g., 60-80°C) | Dehydration, isomerization, or other thermal rearrangements. |

| Photolytic Degradation | Exposure to UV or fluorescent light | Photochemical reactions leading to various degradation products. |

This table represents a generalized summary of conditions used for related steroidal compounds and serves as an illustrative example of the methodologies that would be applied to study this compound.

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity and stereochemistry of steroidal compounds. By analyzing the chemical shifts, coupling constants, and through-space correlations of ¹H and ¹³C nuclei, a complete structural map of Epoxideoxycorticosterone acetate (B1210297) can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum of Epoxideoxycorticosterone acetate would exhibit characteristic signals corresponding to its unique structural features. The two angular methyl groups (C-18 and C-19) would appear as sharp singlets in the upfield region. The protons of the acetate moiety would also produce a distinct singlet, typically around 2.1 ppm. The vinylic proton at C-4 in the α,β-unsaturated ketone system of the A-ring would resonate as a singlet in the downfield region, a hallmark of the pregn-4-ene-3-one structure. The complex, overlapping multiplets in the central region of the spectrum arise from the numerous methylene (B1212753) and methine protons of the steroid backbone.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with distinct signals for each of the 23 carbon atoms in the molecule nih.gov. The carbonyl carbons of the ketones (C-3 and C-20) and the ester (acetate) would have characteristic downfield chemical shifts. The quaternary carbons, such as C-10, C-13, and the epoxide carbons (C-16 and C-17), would also be readily identifiable.

Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties

| Functional Group | Nucleus | Expected Chemical Shift (ppm) |

|---|---|---|

| Angular Methyl Protons (C18-H₃, C19-H₃) | ¹H | 0.8 - 1.5 |

| Acetate Methyl Protons (-OCOCH₃) | ¹H | ~2.1 |

| Vinylic Proton (C4-H) | ¹H | 5.7 - 5.9 |

| Steroid Backbone Protons (-CH₂, -CH) | ¹H | 1.0 - 2.5 |

| Ketone Carbonyls (C3, C20) | ¹³C | 195 - 210 |

| Ester Carbonyl (-OC OCH₃) | ¹³C | 170 - 175 |

| Epoxide Carbons (C16, C17) | ¹³C | 50 - 70 |

| Acetate Methyl Carbon (-OCOC H₃) | ¹³C | ~21 |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign these signals and confirm the bonding network, including the position of the epoxide and acetate groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is critical for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, corroborating the molecular formula C₂₃H₃₀O₅. nih.gov The monoisotopic mass of this compound is calculated to be 386.20932405 Da. nih.gov

Electron Ionization (EI) or Electrospray Ionization (ESI) techniques are used to generate ions from the molecule, which are then analyzed based on their mass-to-charge (m/z) ratio. The resulting mass spectrum displays a molecular ion peak [M]⁺ and a series of fragment ion peaks, which provide a "fingerprint" that can be used for structural confirmation. The fragmentation patterns are predictable based on the functional groups present in the steroid. libretexts.orgnih.gov

Common fragmentation pathways for this compound would include:

Loss of the acetyl group: Cleavage of the C-O bond in the ester can lead to the loss of an acetyl radical (•COCH₃), resulting in a significant fragment.

Loss of acetic acid: A rearrangement reaction can lead to the elimination of a neutral acetic acid molecule (CH₃COOH).

Side-chain cleavage: The bond between C-17 and C-20 is often labile, leading to the cleavage of the entire acetylated side chain.

Ring cleavages: Characteristic cleavages within the steroidal A, B, C, and D rings can occur, providing further structural information. nih.govnih.gov

Predicted Mass Spectrometry Fragmentation Data

| m/z Value (Proposed) | Ion Formula (Proposed) | Description of Fragmentation |

|---|---|---|

| 386 | [C₂₃H₃₀O₅]⁺ | Molecular Ion [M]⁺ |

| 343 | [C₂₁H₂₇O₄]⁺ | Loss of acetyl radical (•COCH₃) from the side chain |

| 327 | [C₂₁H₂₇O₃]⁺ | Loss of the acetate group (•OCOCH₃) |

| 299 | [C₁₉H₂₃O₃]⁺ | Cleavage of the C17-C20 bond (loss of CH₂OCOCH₃ side chain) |

Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS), allows researchers to piece together the molecular structure, confirming the presence and location of the acetate and epoxide functionalities. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the specific functional groups within a molecule by probing their characteristic vibrational frequencies. spectroscopyonline.com For this compound, these spectra would provide clear evidence for its key structural components. nih.gov

Infrared (IR) Spectroscopy: An Attenuated Total Reflectance (ATR) IR spectrum of the compound would show strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. nih.gov The α,β-unsaturated ketone at C-3, the ketone at C-20, and the ester carbonyl of the acetate group would each absorb at slightly different frequencies in the 1650-1750 cm⁻¹ region. The C=C double bond of the A-ring would show a stretching vibration around 1620 cm⁻¹. Additionally, C-O stretching vibrations for the ester and the epoxide ring would be visible in the fingerprint region (typically 1000-1300 cm⁻¹).

Raman Spectroscopy: FT-Raman spectroscopy offers complementary information. nih.gov While C=O stretching bands are also visible in Raman spectra, non-polar bonds, such as the C=C bond, often produce a stronger signal than in IR. researchgate.net The symmetric vibrations of the steroid backbone would also be well-defined.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C=O (α,β-unsaturated ketone, C3) | Stretch | ~1670 | IR, Raman |

| C=O (ketone, C20) | Stretch | ~1705 | IR, Raman |

| C=O (ester) | Stretch | ~1735 | IR, Raman |

| C=C (alkene, C4) | Stretch | ~1620 | IR, Raman |

| C-O (ester) | Stretch | 1200 - 1300 | IR |

| C-O (epoxide) | Stretch | 800 - 950 | IR |

| C-H (sp², sp³) | Stretch | 2850 - 3100 | IR, Raman |

Other Spectroscopic Techniques in Elucidating Molecular Architecture

While NMR, MS, and IR/Raman are the primary tools, other advanced spectroscopic methods can provide further insight into the molecule's structure and properties. acorn.workssouthampton.ac.uk

Chromatographic and Other Analytical Methodologies for Research

Gas Chromatography (GC) for Volatile Metabolites and Purity Assessment

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile metabolites and for assessing the purity of Epoxideoxycorticosterone acetate (B1210297), provided the compound is made amenable to GC analysis. Steroids are generally non-volatile due to their high molecular weight and polar functional groups. Therefore, a crucial step in their analysis by GC is derivatization. nih.gov

Derivatization converts polar hydroxyl and ketone groups into more volatile and thermally stable silyl (B83357) ethers. acs.org Common silylating agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane (BSTFA + TMCS). acs.orgmdpi.com The derivatization process itself can be optimized, with techniques like microwave-accelerated derivatization significantly reducing reaction times from over 30 minutes to as little as one minute. acs.org

Once derivatized, the sample is introduced into the GC, where it is separated on a capillary column (e.g., a non-polar dimethylpolysiloxane-based column). The separated components are then detected, typically by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation of metabolites. nih.gov This approach is highly effective for creating steroid profiles from biological samples to study metabolism. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the synthesis or modification of Epoxideoxycorticosterone acetate. itwreagents.combioline.org.br It allows for the quick qualitative assessment of the consumption of starting materials and the formation of products.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica (B1680970) gel as the stationary phase. bioline.org.brresearchgate.net The plate is then developed in a chamber containing an appropriate mobile phase, typically a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate). researchgate.netnih.gov The separation is based on the differential partitioning of the components between the stationary and mobile phases. By spotting the starting material, the reaction mixture, and a "cospot" (a mix of both) on the same plate, one can visually track the disappearance of the reactant spot and the appearance of the product spot. rochester.edu

After development, the separated spots are visualized, often using a UV lamp if the compounds are UV-active, or by staining with a chemical reagent (e.g., potassium permanganate, phosphomolybdic acid) followed by heating. rochester.edu TLC is also instrumental in determining the optimal solvent system for preparative column chromatography, a technique used for the purification of the final compound. itwreagents.com

Electrophoretic Techniques for Analysis of this compound and Its Metabolites

While HPLC is more common, electrophoretic techniques, particularly Micellar Electrokinetic Chromatography (MEKC), offer an alternative for the analysis of neutral compounds like this compound and its metabolites. nih.gov Standard capillary electrophoresis (CE) is not effective for neutral species as they migrate at the same velocity as the electroosmotic flow. MEKC overcomes this limitation by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration. akjournals.com

This creates a pseudo-stationary phase of charged micelles. Neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles based on their lipophilicity. mdpi.com Since the micelles have their own electrophoretic mobility, a differential migration of the neutral analytes is achieved, enabling their separation. akjournals.com The resolution can be finely tuned by optimizing parameters such as the type and concentration of the surfactant, buffer pH, and the addition of organic modifiers or other additives like bile salts to form mixed micelles. nih.govnih.gov This technique has been successfully used to separate complex mixtures of various corticosteroids. nih.gov

Pre Clinical Biological Activities and Molecular Mechanisms

Classification as a Corticosteroid Hormone: Implications for Receptor Binding and Signaling Pathways

Deoxycorticosterone acetate (B1210297) (DOCA) is classified as a mineralocorticoid, a class of corticosteroid hormones. medchemexpress.comcaymanchem.com This classification is based on its primary interaction with the mineralocorticoid receptor (MR). drugbank.comdrugbank.com Corticosteroids, in general, exert their effects by binding to specific intracellular receptors, namely the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR). drugbank.com

The binding of a corticosteroid to its receptor initiates a cascade of molecular events. The steroid-receptor complex translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. drugbank.com This interaction modulates the transcription of these genes, either activating or repressing their expression, which in turn leads to the physiological and pharmacological effects of the hormone. drugbank.com

While DOCA is a potent agonist for the mineralocorticoid receptor, its precursor, 11-deoxycorticosterone (DOC), is characterized by its potent mineralocorticoid activity and virtually no glucocorticoid activity. medchemexpress.comwikipedia.org The addition of an acetate group at the C21 position, creating DOCA, enhances its stability and duration of action. The structural characteristics of the steroid molecule, including the presence and location of functional groups, significantly influence its binding affinity for both MR and GR. For instance, studies on other steroids have shown that substitutions at various positions can dramatically alter receptor specificity and affinity. Some synthetic progestins that contain an acetate group have been found to bind to the glucocorticoid receptor, suggesting that the presence of this group can influence receptor interaction. thebiogrid.org

The signaling pathways activated by DOCA, through its binding to the MR, are crucial in regulating electrolyte and water balance. The activation of the MR in epithelial tissues, such as the kidney, leads to the increased expression of proteins involved in sodium reabsorption and potassium excretion. drugbank.com

Investigation of In Vitro Biological Activities

Due to the limited availability of specific in vitro studies on Epoxideoxycorticosterone acetate, this section will focus on the known in vitro activities of its parent compound, Deoxycorticosterone acetate (DOCA), and related steroid compounds.

Cellular Assays for Receptor Activation and Downstream Signaling

In vitro assays are fundamental in determining the potency and efficacy of a corticosteroid at its receptor. For DOCA, its primary activity is the activation of the mineralocorticoid receptor. medchemexpress.com Cellular assays, often using cell lines engineered to express the MR, would typically be employed to measure the dose-dependent activation of the receptor by DOCA. This can be assessed by quantifying the transcription of a reporter gene linked to a mineralocorticoid response element (MRE).

While direct studies on DOCA are limited in the provided results, the principles of such assays are well-established for other corticosteroids. For example, studies on topically active glucocorticoids have demonstrated their ability to stimulate glucocorticoid receptor-mediated transactivation of a target gene in a dose-dependent manner. nih.gov Similar assays would be applicable to determine the specific activity of DOCA and, by extension, this compound, at both the mineralocorticoid and glucocorticoid receptors.

Furthermore, studies on medroxyprogesterone (B1676146) acetate (MPA), another steroid with an acetate group, have shown that it can suppress the interleukin-2 (B1167480) (IL-2) promoter in human lymphocytes, an effect mediated through the glucocorticoid receptor. nih.gov This highlights the potential for steroids with acetate moieties to engage in GR-mediated signaling, which could be relevant for the biological activity of this compound.

Enzymatic Activity Modulation in Biochemical Pathways

The influence of corticosteroids on enzymatic activity is a key aspect of their mechanism of action. While specific data on this compound is not available, studies on related compounds provide insights. For instance, medroxyprogesterone acetate has been shown to be a potent inhibitor of 3α-hydroxysteroid oxidoreductase activity in vitro in various rat tissues. nih.gov This enzyme is involved in the metabolism of androgens. However, the same study found that other steroid-metabolizing enzymes like 5α-reductase and 17β-hydroxysteroid oxidoreductase were not inhibited by MPA under the tested conditions. nih.gov This demonstrates the selective nature of steroid-enzyme interactions.

The metabolism of DOCA itself involves enzymatic processes. Understanding how this compound might interact with or be a substrate for various enzymes would be crucial in determining its metabolic fate and potential for drug-drug interactions. The metabolism of DOCA can be influenced by other drugs, with some substances increasing or decreasing its serum concentration by affecting metabolizing enzymes. drugbank.com

Assessment of Biological Activities in Animal Models (Excluding Clinical Outcomes)

The biological activities of DOCA have been extensively studied in various animal models, primarily to investigate its role in hypertension and cardiovascular and renal physiology.

Evaluation in Specific Organ Systems or Disease Models

The most prominent use of DOCA in animal models is the induction of salt-sensitive hypertension. caymanchem.comnih.gov This model, typically involving uninephrectomized rats or dogs treated with DOCA and given a high-salt diet, is a cornerstone for research into the pathophysiology of hypertension. nih.govnih.gov In this model, DOCA administration leads to significant increases in blood pressure. medchemexpress.com

The effects of DOCA are not limited to the cardiovascular system. Studies have shown that DOCA can cause severe renal injury, characterized by inflammation, fibrosis, glomerular damage, and proteinuria. medchemexpress.commedchemexpress.com In ovariectomized pregnant rats, DOCA has been shown to affect embryo implantation. nih.gov These findings highlight the diverse systemic effects of this mineralocorticoid.

The table below summarizes key findings from animal studies using DOCA.

| Animal Model | Organ System/Disease Model | Key Findings |

| Unilaterally nephrectomized rats | Hypertension, Cardiovascular | Increased blood pressure, vascular responsiveness to vasoconstrictors. nih.govmedchemexpress.com |

| Unilaterally nephrectomized dogs with renal artery constriction | Renal, Cardiovascular | Induction of hypertension. nih.gov |

| Sprague-Dawley rats | Renal | Glomerular injury, proteinuria, renal inflammation, and fibrosis. medchemexpress.com |

| Ovariectomized, pregnant rats | Reproductive | Effects on embryo implantation. nih.gov |

Investigation of Physiological and Biochemical Responses

The administration of DOCA in animal models elicits a range of physiological and biochemical responses. A primary effect is the retention of sodium and water, leading to an expansion of extracellular fluid volume, which contributes to the development of hypertension. drugbank.com This is a direct consequence of its mineralocorticoid activity on the renal tubules.

Biochemically, DOCA administration is associated with changes in the renin-angiotensin system (RAS). caymanchem.com While 11-deoxycorticosterone (DOC) causes a rapid fall in renin, it has little effect on angiotensin. wikipedia.org The hypertensive state induced by DOCA is also characterized by increased sympathetic nervous system activity. caymanchem.com Furthermore, studies have shown that vasoconstrictors like endothelin-1 (B181129) have altered effects on aortic smooth muscle from DOCA-salt hypertensive rats. nih.gov

The table below outlines some of the physiological and biochemical responses observed in animal models treated with DOCA.

| Physiological/Biochemical Parameter | Animal Model | Observed Response |

| Blood Pressure | Rats, Dogs | Increased. nih.govnih.govmedchemexpress.com |

| Sodium Metabolism | General | Increased renal tubular reabsorption. drugbank.com |

| Renin-Angiotensin System | General | Altered activity, with DOC causing a decrease in renin. caymanchem.comwikipedia.org |

| Sympathetic Nervous System Activity | Rodents | Increased. caymanchem.com |

| Vascular Reactivity | Rats | Increased responsiveness to vasoconstrictors. nih.gov |

Metabolism and Biotransformation Pathways Non Human Systems

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

The metabolism of Epoxideoxycorticosterone acetate (B1210297) is anticipated to be initiated by several key enzymatic pathways common to steroid biotransformation.

Esterases: The primary and initial metabolic step is likely the rapid hydrolysis of the acetate ester at the C21 position. This reaction is catalyzed by various non-specific esterases present in liver microsomes and other tissues, yielding the corresponding 21-hydroxyl steroid, Epoxideoxycorticosterone. The biotransformation of other steroid acetates, such as trenbolone (B1683226) acetate, has been shown to undergo extensive hydrolysis in vitro. nih.gov

Epoxide Hydrolases: The epoxide ring is a highly reactive functional group. Soluble epoxide hydrolase (sEH) is a key enzyme responsible for the metabolism of epoxides, converting them to the corresponding diols. frontiersin.org This enzymatic action would transform the epoxide moiety on Epoxideoxycorticosterone into a dihydroxy structure. The epoxide hydrolase family of enzymes is crucial in the metabolism of various endogenous and xenobiotic compounds. frontiersin.org

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is central to steroid metabolism. Following or preceding the hydrolysis of the acetate and epoxide moieties, the steroid nucleus would be subject to hydroxylation reactions catalyzed by various CYP isoforms. For the parent steroid, deoxycorticosterone, 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2) are critical enzymes that hydroxylate the C11 position to form corticosterone (B1669441) and subsequently aldosterone. wikipedia.orgwikipedia.org Other potential sites for hydroxylation include the C6, C7, and C16 positions, depending on the specific CYP enzymes present in the in vitro system.

Hydroxysteroid Dehydrogenases (HSDs): These enzymes are responsible for the interconversion of hydroxyl groups and keto groups on the steroid nucleus. For instance, 11β-hydroxysteroid dehydrogenase (11β-HSD) catalyzes the conversion of active glucocorticoids like corticosterone to their inactive 11-keto forms. nih.gov While Epoxideoxycorticosterone acetate lacks the 11-hydroxyl group, other HSDs could act on other positions if hydroxylated. 20-hydroxysteroid dehydrogenase (20HSD) has been observed to metabolize corticosterone in avian intestines. nih.gov

Based on the enzymatic pathways described above, the following metabolites of this compound can be predicted in vitro:

Epoxideoxycorticosterone: The direct product of acetate hydrolysis.

Dihydroxy-deoxycorticosterone acetate: The result of epoxide ring opening by epoxide hydrolase, while the acetate group is intact.

Dihydroxy-deoxycorticosterone: Formed by the sequential or simultaneous action of esterases and epoxide hydrolases.

Hydroxylated derivatives: Further metabolism of the above products by CYP enzymes would lead to a variety of hydroxylated metabolites. For example, 11β-hydroxy-epoxideoxycorticosterone could be formed, which could then be further metabolized.

The specific metabolites and their relative abundance would depend on the tissue source of the cellular or subcellular fractions (e.g., liver, adrenal gland) and the animal species from which they were derived, as the expression and activity of metabolic enzymes can vary significantly.

In Vivo Metabolic Profiling in Animal Models (Excluding Human Data)

Specific in vivo metabolic profiling studies for this compound in animal models are not available in the public domain. However, studies on the parent compound, deoxycorticosterone acetate (DOCA), provide significant insights into its likely metabolic fate. DOCA is a well-established model for inducing hypertension in laboratory animals, particularly rats. nih.govoup.com In these models, DOCA is administered to uninephrectomized rats on a high-salt diet to study the mechanisms of mineralocorticoid-induced hypertension.

The metabolism of deoxycorticosterone in vivo is a critical component of the renin-angiotensin-aldosterone system. It serves as a precursor for the synthesis of aldosterone. wikipedia.orgwikipedia.org This conversion involves hydroxylation at the 11β-position to form corticosterone, followed by further oxidation to yield aldosterone. wikipedia.org Therefore, in an in vivo setting, this compound would likely undergo hydrolysis of the acetate group, followed by potential hydroxylation of the steroid nucleus. The presence of the epoxide moiety would introduce an additional layer of metabolic complexity, likely leading to the formation of diol derivatives.

Influence of Epoxide and Acetate Moieties on Metabolic Fate

The presence of the epoxide and acetate moieties significantly influences the metabolic profile of the parent steroid, deoxycorticosterone.

The acetate group at the C21 position primarily serves to increase the lipophilicity of the molecule, which can affect its absorption and distribution. However, metabolically, it is a point of rapid hydrolysis by non-specific esterases, effectively converting the prodrug into its active 21-hydroxyl form. nih.gov The rate of this hydrolysis can vary between species and tissues. In small animals, acetate formulations of corticosteroids are generally used for specific applications, and their activity relies on hepatic metabolism to the active compound. dvm360.com

The epoxide ring introduces a site of high reactivity to the steroid structure. Epoxides are known to be metabolized by epoxide hydrolases to form diols. frontiersin.org This biotransformation significantly increases the polarity of the molecule, facilitating its excretion. The epoxide group can also influence the binding affinity of the steroid to metabolic enzymes and receptors. Steroids bearing an oxirane ring have been shown to possess a range of biological activities, and their reactivity is a key aspect of their mechanism of action and metabolism. nih.gov The metabolism of epoxy fatty acids, for example, is heavily reliant on soluble epoxide hydrolase. nih.gov

Comparative Metabolism Across Different Biological Systems

The metabolism of corticosteroids exhibits considerable variation across different animal species. nih.gov These differences are both quantitative and qualitative and are attributed to variations in the expression and activity of metabolic enzymes such as CYPs and HSDs.

For instance, studies comparing corticosteroid metabolism in different primate species and humans have revealed both similarities and significant interspecific differences. nih.gov Pigs and sheep have been shown to have glucocorticoid and mineralocorticoid profiles that are similar in some respects to humans, but with subtle differences in metabolism that are important to consider when using them as animal models. endocrine-abstracts.org

A notable example of species-specific metabolism is the difference in prednisone (B1679067) and prednisolone (B192156) metabolism between dogs and cats. Cats have a lower capacity to convert prednisone to its active form, prednisolone, due to differences in hepatic metabolism. dvm360.com Similarly, the metabolism of corticosterone in the intestine differs between mammals and birds, with mammals utilizing 11β-HSD and birds employing 20-HSD. nih.gov

The biotransformation of the synthetic steroid trenbolone acetate also shows marked differences between rats and cows. In rats, the primary metabolic routes are oxidation and hydroxylation, whereas in heifers, 17α-epimerization is the major pathway. nih.gov These examples underscore the importance of considering species-specific metabolic pathways when extrapolating data from animal models. Given the lack of direct data for this compound, it is reasonable to assume that its metabolism would also be subject to significant species-dependent variations.

Biosynthetic Origin and Relationship to Steroidogenesis

The biosynthesis of Epoxideoxycorticosterone acetate (B1210297) is intrinsically linked to the broader pathways of steroidogenesis, which commence with the foundational molecule, cholesterol. This complex process, occurring primarily in the adrenal glands and gonads, involves a series of enzymatic modifications that tailor the steroid scaffold to produce a diverse array of hormones with distinct physiological functions.

Precursor Compounds in the Biosynthesis of Epoxideoxycorticosterone Acetate

The journey towards this compound begins with fundamental steroid precursors. The ultimate starting point for all steroid hormones is cholesterol . Through the action of the enzyme cholesterol side-chain cleavage enzyme (P450scc), cholesterol is converted to pregnenolone (B344588) . Pregnenolone is a critical branch-point intermediate, from which various classes of steroid hormones are derived.

From pregnenolone, the pathway can proceed to progesterone (B1679170) , a key intermediate in the synthesis of glucocorticoids, mineralocorticoids, and androgens. Progesterone itself can serve as a direct or indirect precursor to the molecule that will ultimately be epoxidized. Another crucial intermediate is 16-dehydroprogesterone (B108162) , which contains the double bond necessary for the subsequent epoxidation reaction. The formation of such 16-dehydro steroids has been observed in tissues like the boar testis, with pregnenolone being a primary precursor and progesterone a likely intermediate nih.govnih.gov.

The direct precursor to the final acetylation step is 16α,17α-epoxy-21-hydroxypregn-4-ene-3,20-dione (epoxideoxycorticosterone). This molecule is formed through the epoxidation of a deoxycorticosterone-like precursor. Deoxycorticosterone (DOC), a mineralocorticoid precursor, is synthesized from progesterone via the action of 21-hydroxylase. Therefore, the core precursors for this compound are deeply embedded in the established steroidogenic pathways.

| Precursor Compound | Role in Biosynthesis |

| Cholesterol | The foundational molecule for all steroid hormones. |

| Pregnenolone | A key intermediate formed from cholesterol, serving as a branch point for various steroid pathways. nih.govnih.gov |

| Progesterone | A major steroid hormone and a central intermediate in the synthesis of other steroids, likely a precursor to the 16-dehydro intermediate. nih.govnih.gov |

| 16-Dehydroprogesterone | A potential intermediate containing the C16-C17 double bond required for epoxidation. |

| Deoxycorticosterone (DOC) | A mineralocorticoid precursor that, upon epoxidation and acetylation, would form the final product. |

| 16α,17α-Epoxy-21-hydroxypregn-4-ene-3,20-dione | The immediate, non-acetylated precursor to this compound. |

Enzymatic Steps and Catalytic Mechanisms in Steroid Biosynthesis

The transformation of precursor compounds into this compound is a multi-step process catalyzed by specific enzymes, primarily from the cytochrome P450 superfamily.

The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone, catalyzed by cytochrome P450 side-chain cleavage enzyme (CYP11A1) . Subsequently, the conversion of pregnenolone to progesterone is mediated by 3β-hydroxysteroid dehydrogenase (3β-HSD) .

A key transformation is the introduction of an epoxide ring at the 16α,17α position. This reaction is catalyzed by a cytochrome P450 enzyme with 16α-hydroxylase and epoxidase activity. Research has shown that human cytochrome P450 17A1 (CYP17A1) , in addition to its well-known 17α-hydroxylase and 17,20-lyase activities, also exhibits progesterone 16α-hydroxylase activity. This enzyme is capable of converting progesterone into 16α-hydroxyprogesterone. Furthermore, studies have demonstrated that both CYP17A1 and cytochrome P450 21A2 (CYP21A2) possess the ability to catalyze epoxidation reactions on steroid substrates containing a C16-C17 double bond.

The formation of the deoxycorticosterone backbone requires the action of 21-hydroxylase (CYP21A2) , which hydroxylates progesterone at the C21 position.

The final step in the biosynthesis of this compound is the acetylation of the 21-hydroxyl group of the epoxidized deoxycorticosterone precursor. This reaction is catalyzed by an acetyltransferase enzyme, which transfers an acetyl group from a donor molecule, such as acetyl-CoA, to the steroid. While the specific acetyltransferase involved in this final step in vivo is not extensively characterized in the literature, the existence of acetylated steroid esters is well-documented.

Therefore, a plausible biosynthetic pathway involves:

Conversion of cholesterol to pregnenolone (CYP11A1).

Conversion of pregnenolone to progesterone (3β-HSD).

Formation of a 16-dehydro intermediate from progesterone.

Hydroxylation at the C21 position by CYP21A2 to form a 16-dehydro-deoxycorticosterone intermediate.

Epoxidation of the C16-C17 double bond, a reaction that can be catalyzed by enzymes such as CYP17A1 or CYP21A2.

Acetylation of the 21-hydroxyl group by an acetyltransferase.

| Enzyme | Catalytic Function |

| Cytochrome P450 Side-Chain Cleavage (CYP11A1) | Converts cholesterol to pregnenolone. |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Converts pregnenolone to progesterone. |

| Cytochrome P450 17A1 (CYP17A1) | Exhibits 16α-hydroxylase and epoxidase activity. |

| Cytochrome P450 21A2 (CYP21A2) | Catalyzes 21-hydroxylation and also possesses epoxidase activity. |

| Acetyltransferase | Catalyzes the final acetylation of the 21-hydroxyl group. |

Regulation of Biosynthetic Pathways Involving this compound

The biosynthesis of steroids is a tightly regulated process, ensuring that the production of specific hormones meets the physiological demands of the organism. The regulation of the pathway leading to this compound is governed by the same mechanisms that control general steroidogenesis, with a particular focus on the enzymes responsible for its unique structural features.

The expression and activity of CYP17A1 and CYP21A2 are subject to complex regulatory control. The differential expression of CYP17A1 in the zones of the adrenal cortex determines the type of steroid produced. Its 17,20-lyase activity, crucial for androgen synthesis, is dependent on the presence of cytochrome b5 and the phosphorylation state of the enzyme. The regulation of the 16α-hydroxylase and epoxidase activities of these enzymes is less well understood but is likely influenced by the substrate availability and the cellular redox environment.

Mutations in the genes encoding these enzymes can lead to various forms of congenital adrenal hyperplasia (CAH), highlighting their critical role in steroid balance wikipedia.orgwikipedia.org. For example, deficiencies in 21-hydroxylase (CYP21A2) lead to a redirection of steroid precursors towards androgen synthesis. Similarly, alterations in CYP17A1 activity can profoundly affect the production of both glucocorticoids and sex steroids. The regulation of these enzymes is therefore paramount in maintaining normal endocrine function.

The activity of the final acetyltransferase enzyme would also be subject to regulation, potentially through substrate availability (acetyl-CoA) and the expression level of the enzyme itself.

| Regulatory Factor | Mode of Action |

| Adrenocorticotropic Hormone (ACTH) | Stimulates the expression and activity of key steroidogenic enzymes, including CYP11A1. nih.gov |

| Cytochrome b5 | Modulates the 17,20-lyase activity of CYP17A1. |

| Enzyme Phosphorylation | Can alter the activity of steroidogenic enzymes like CYP17A1. |

| Substrate Availability | The concentration of precursors like progesterone and deoxycorticosterone influences the rate of reaction. |

| Genetic Expression | The level of transcription and translation of genes encoding for enzymes like CYP17A1 and CYP21A2 determines their cellular concentration. |

Structure Activity Relationship Sar Studies of Epoxideoxycorticosterone Acetate and Its Analogues

Design and Synthesis of Epoxideoxycorticosterone Acetate (B1210297) Derivatives

The design of Epoxideoxycorticosterone Acetate derivatives would likely focus on modifying key positions of the steroid scaffold to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of such derivatives would typically start from a readily available steroid precursor, such as deoxycorticosterone acetate.

The key synthetic step would be the introduction of the epoxide ring at the C20-C21 position. This is often achieved through the epoxidation of a corresponding enol or enolate precursor. The stereochemistry of the resulting epoxide can be influenced by the choice of reagents and reaction conditions.

Further modifications could involve:

Introduction of substituents on the steroid nucleus: Halogenation (e.g., fluorine at C6α or C9α) or methylation (e.g., at C16α or C16β) are common strategies to modulate glucocorticoid and mineralocorticoid activity.

Modification of the acetate group: Varying the ester group at C21 could influence the compound's lipophilicity and duration of action.

Alterations to the A-ring: Introduction of a double bond at the C1-C2 position is a known method to enhance glucocorticoid activity.

A hypothetical synthetic scheme for a derivative could involve the following steps:

Protection of the C3 ketone of deoxycorticosterone acetate.

Formation of an enolate at the C20 position.

Stereoselective epoxidation of the enolate to introduce the 20,21-epoxide ring.

Deprotection of the C3 ketone.

Further modifications at other positions of the steroid nucleus.

Correlation Between Structural Modifications and Pre-clinical Biological Activities

The pre-clinical biological activities of novel this compound derivatives would need to be assessed through a battery of in vitro and in vivo assays. The primary focus would likely be on their anti-inflammatory and mineralocorticoid activities.

Key Correlations to Investigate:

| Structural Modification | Expected Impact on Biological Activity |

| Epoxide Ring Introduction | May alter the binding affinity and selectivity for glucocorticoid (GR) and mineralocorticoid receptors (MR). The increased polarity could also affect cell permeability. |

| Halogenation at C9α | Generally enhances both glucocorticoid and mineralocorticoid activity. |

| Methylation at C16 | Can increase glucocorticoid activity while reducing mineralocorticoid effects. |

| Modification of C21-ester | Can modulate the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). |

| A-ring Unsaturation (Δ¹) | Typically increases glucocorticoid potency. |

This table is interactive. You can sort and filter the data to explore the potential relationships between structure and activity.

Pre-clinical studies would involve assessing the compound's ability to inhibit inflammatory mediators (e.g., cytokines, prostaglandins) in cell-based assays and evaluating its efficacy in animal models of inflammation, such as carrageenan-induced paw edema. Mineralocorticoid activity would be assessed by measuring its effects on electrolyte balance.

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational methods are invaluable tools for understanding the structure-activity relationships of steroid derivatives and for designing new compounds with improved properties.

Molecular Docking:

Molecular docking simulations could be employed to predict the binding modes of this compound and its analogues within the ligand-binding domains of the glucocorticoid and mineralocorticoid receptors. These studies would help to:

Identify key amino acid residues involved in binding.

Understand how different substituents on the steroid nucleus influence receptor affinity and selectivity.

Rationalize the observed biological activities of different derivatives.

For instance, docking studies could reveal whether the epoxide oxygen atom forms specific hydrogen bonds with receptor residues, thereby contributing to binding affinity.

Quantitative Structure-Activity Relationship (QSAR):

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound derivatives, a QSAR model could be developed using a training set of synthesized compounds with known anti-inflammatory potencies.

The model would use various molecular descriptors, such as:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP.

A validated QSAR model could then be used to predict the biological activity of newly designed, unsynthesized derivatives, thus prioritizing the most promising candidates for synthesis and testing.

Impact of Epoxide Ring Stereochemistry on Activity

The stereochemistry of the epoxide ring at the C20-C21 position is expected to have a profound impact on the biological activity of this compound derivatives. The two possible stereoisomers, (20R, 21S) and (20S, 21R), would orient the epoxide oxygen and the rest of the side chain differently in three-dimensional space.

This difference in spatial arrangement would likely lead to:

Differential binding to steroid receptors: One stereoisomer may fit more snugly into the receptor's binding pocket, leading to a higher affinity and potency. The orientation of the epoxide oxygen could be critical for forming or disrupting key interactions with the receptor.

Altered metabolic stability: The stereochemistry could influence the accessibility of the epoxide ring to metabolic enzymes, such as epoxide hydrolases, potentially affecting the compound's half-life.

To investigate this, the stereospecific synthesis of each isomer would be necessary. Subsequent biological evaluation would then reveal which stereoisomer possesses the more favorable activity profile. This information would be crucial for the rational design of more potent and selective analogues.

Advanced Research Techniques and Future Directions

Isotopic Labeling for Mechanistic and Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate and elucidate the mechanism of action of molecules within a biological system. wikipedia.org In the context of Epoxideoxycorticosterone acetate (B1210297), stable isotopes such as carbon-13 (¹³C) or deuterium (B1214612) (²H) can be incorporated into its molecular structure. nih.gov This "labeled" compound can then be introduced into in vitro or in vivo models.

By using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the labeled atoms as the parent compound is metabolized. irisotope.com This allows for the identification of metabolic pathways, the characterization of resulting metabolites, and the determination of the rates of these transformations. irisotope.com Such studies are crucial for understanding how Epoxideoxycorticosterone acetate is processed in the body, which can provide insights into its potential efficacy and duration of action.

| Isotope | Application in this compound Research | Detection Method |

| ¹³C | Tracing the carbon skeleton through metabolic pathways to identify breakdown products. | Mass Spectrometry, NMR Spectroscopy |

| ²H | Investigating kinetic isotope effects to understand reaction mechanisms and enzymatic processing. | Mass Spectrometry |

| ¹⁵N | If applicable to future derivatives, for studying nitrogen metabolism. | Mass Spectrometry, NMR Spectroscopy |

| ¹⁸O | To study hydroxylation and other oxygen-dependent metabolic reactions. | Mass Spectrometry |

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Investigate this compound Biology

Omics technologies offer a holistic view of the molecular changes within a biological system in response to a stimulus, such as the introduction of this compound.

Metabolomics: This approach involves the comprehensive analysis of all metabolites in a biological sample. By comparing the metabolome of cells or organisms treated with this compound to untreated controls, researchers can identify biochemical pathways that are perturbed by the compound. nih.goveurekalert.orgnews-medical.netbroadinstitute.orgphysiciansweekly.com For instance, a metabolomic study might reveal alterations in steroid hormone profiles, lipid metabolism, or energy pathways, providing clues about the compound's biological effects. eurekalert.org

Proteomics: Proteomics is the large-scale study of proteins. mdpi.com Using techniques like mass spectrometry, researchers can identify and quantify changes in the expression levels of thousands of proteins in response to this compound. nih.gov This can help to pinpoint the specific proteins and cellular pathways that are targeted by the compound, offering insights into its mechanism of action. For example, proteomics could reveal if this compound treatment leads to changes in the expression of receptors, enzymes, or signaling proteins involved in inflammatory or metabolic processes. researchgate.netfrontiersin.org

Development of Novel Assays for this compound Detection and Quantification in Research Settings

Sensitive and specific assays are essential for accurately measuring the concentration of this compound in biological samples during preclinical studies. While traditional methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are reliable, there is a continuous drive to develop more advanced assays. nih.govjcrpe.org

Novel approaches could include the development of highly specific monoclonal antibodies for use in enzyme-linked immunosorbent assays (ELISAs), offering a high-throughput and cost-effective method for quantification. nih.gov Furthermore, the development of label-free biosensors, potentially utilizing electrochemical or optical detection methods, could provide real-time and highly sensitive measurements of the compound in various research settings. neliti.comresearchgate.net These advanced assays are crucial for pharmacokinetic studies that determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

| Assay Type | Principle | Potential Advantage for this compound |

| LC-MS/MS | Liquid chromatography separation followed by mass spectrometric detection. nih.gov | High specificity and sensitivity for complex biological matrices. |

| ELISA | Antibody-based detection of the target molecule. nih.gov | High throughput and suitability for large sample numbers. |

| Biosensors | Biological recognition element coupled to a transducer. neliti.comresearchgate.net | Real-time, label-free detection and potential for miniaturization. |

| Reporter Gene Assays | Genetically modified cells that produce a detectable signal in response to the compound. jcrpe.orgnih.gov | Functional assessment of receptor activation or inhibition. |

Integration of In Silico, In Vitro, and In Vivo Pre-clinical Approaches

A modern and efficient approach to drug discovery and development involves the integration of computational, cell-based, and animal models.

In Silico Studies: Computational modeling and simulation can be used to predict the physicochemical properties of this compound, its potential binding affinity to various protein targets (molecular docking), and its likely metabolic fate. nih.govmdpi.comnih.govbiotech-asia.org These in silico methods can help to prioritize experimental studies and generate hypotheses about the compound's mechanism of action. biotech-asia.org

In Vitro Studies: Cell-based assays are essential for characterizing the biological activity of this compound in a controlled environment. mdpi.comoup.commedicalnewstoday.com These studies can determine its effects on cell proliferation, inflammation, gene expression, and other cellular processes.

By integrating these three approaches, researchers can build a comprehensive understanding of the pharmacological profile of this compound, from its molecular interactions to its effects in a living system.

Emerging Roles and Unexplored Biological Functions of this compound.

Given that this compound is a synthetic steroid, its biological functions are likely mediated through interactions with nuclear receptors or other cellular targets that bind steroids. Steroids bearing an epoxy group have been shown to exhibit a range of biological activities, including anti-inflammatory, antineoplastic, and antiproliferative effects. researchgate.netnih.govresearchgate.net

Future research should focus on exploring the potential of this compound to modulate key physiological and pathological processes. This could include investigating its effects on:

Inflammatory Pathways: Assessing its ability to suppress the production of pro-inflammatory cytokines and mediators.

Immune Response: Investigating its impact on the function of various immune cells.

Metabolic Regulation: Exploring its influence on glucose and lipid metabolism.

Cell Growth and Differentiation: Determining its effects on normal and cancerous cell lines.

The structural modifications in this compound, particularly the epoxy group, may confer unique biological properties compared to naturally occurring corticosteroids. Unraveling these emerging roles and unexplored functions will be a key area of future research, potentially leading to the identification of novel therapeutic applications for this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.